molecular formula C11H14O4 B2730519 2-[3-(2-Methoxyethoxy)phenyl]acetic acid CAS No. 1291450-87-7

2-[3-(2-Methoxyethoxy)phenyl]acetic acid

Cat. No.: B2730519
CAS No.: 1291450-87-7
M. Wt: 210.229
InChI Key: HKYOIHOUDNWCTD-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyethoxy)phenyl]acetic acid (CAS 1291450-87-7) is a synthetic phenoxyacetic acid derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a phenylacetic acid core substituted at the meta-position with a 2-methoxyethoxy chain, resulting in a molecular formula of C 11 H 14 O 4 and a molecular weight of 210.23 g/mol . Phenoxyacetic acid derivatives represent a valuable scaffold in pharmaceutical research, particularly in the development of antagonists for the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on T Helper type 2 cells) receptor, a target for allergic diseases such as asthma . The structural motif of substituting the phenoxy ring is a common strategy to modulate the compound's potency, selectivity, and physiochemical properties . The 2-methoxyethoxy side chain in this specific analogue contributes to its unique pharmacological profile and binding characteristics by influencing its overall polarity and molecular conformation. Researchers utilize this compound as a key building block for the synthesis of more complex molecules and as a core structure for establishing structure-activity relationships (SAR) . Its applications extend to serving as a precursor in the synthesis of potential therapeutic agents, aligning with the broader utility of phenylacetic acid derivatives in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules . Chemical Data: • CAS Number: 1291450-87-7 • Molecular Formula: C 11 H 14 O 4 • Molecular Weight: 210.23 g/mol • SMILES: O=C(O)CC1=CC=CC(OCCOC)=C1 This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Please handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-methoxyethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-5-6-15-10-4-2-3-9(7-10)8-11(12)13/h2-4,7H,5-6,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYOIHOUDNWCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291450-87-7
Record name 2-[3-(2-methoxyethoxy)phenyl]acetic acid
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Synthetic Methodologies and Chemical Transformations of 2 3 2 Methoxyethoxy Phenyl Acetic Acid

Established Synthetic Routes for 2-[3-(2-Methoxyethoxy)phenyl]acetic Acid

Precursor Identification and Starting Material Considerations

A common and logical starting point for the synthesis of this compound is the utilization of precursors that already contain the phenylacetic acid backbone or a latent functionality that can be readily converted to it. Key precursors that serve as versatile starting materials include:

Methyl 3-hydroxyphenylacetate (B1240281): This precursor is particularly advantageous as it possesses the core phenylacetic acid structure and a phenolic hydroxyl group at the desired position for the introduction of the methoxyethoxy side chain. The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent etherification step.

3-Hydroxyacetophenone: This compound provides a different strategic approach. The acetyl group can be transformed into the acetic acid moiety via the Willgerodt-Kindler reaction after the etherification of the phenolic hydroxyl group.

3-(2-Methoxyethoxy)benzyl alcohol: In this case, the methoxyethoxy group is already in place. The synthetic challenge then lies in the conversion of the benzyl (B1604629) alcohol functionality into the acetic acid side chain.

The selection of the precursor is a critical step that dictates the subsequent reaction sequence and conditions. The following table summarizes these key starting materials.

Precursor NameChemical StructureRationale for Use
Methyl 3-hydroxyphenylacetateC₉H₁₀O₃Contains the phenylacetic acid core and a reactive hydroxyl group for etherification.
3-HydroxyacetophenoneC₈H₈O₂Allows for the introduction of the acetic acid side chain from the acetyl group after etherification.
3-(2-Methoxyethoxy)benzyl alcoholC₁₀H₁₄O₃The methoxyethoxy group is pre-installed, simplifying the synthesis to the elaboration of the side chain.

Reaction Conditions, Catalysis, and Mechanistic Pathways

The synthetic routes from the identified precursors involve a series of well-established chemical transformations.

Route 1: From Methyl 3-hydroxyphenylacetate

This route is a straightforward and high-yielding approach.

Step 1: Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-hydroxyphenylacetate is etherified with 2-chloroethyl methyl ether. This reaction is a classic SN2 type, where the phenoxide, generated in situ by a base, acts as a nucleophile. masterorganicchemistry.comnih.gov Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature to slightly elevated temperatures to ensure complete reaction.

Step 2: Hydrolysis: The methyl ester of the resulting methyl 2-[3-(2-methoxyethoxy)phenyl]acetate is hydrolyzed to the final carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common and effective method.

Route 2: From 3-Hydroxyacetophenone

Step 1: Williamson Ether Synthesis: Similar to the first route, the phenolic hydroxyl of 3-hydroxyacetophenone is reacted with 2-chloroethyl methyl ether in the presence of a base like potassium carbonate in a suitable solvent such as DMF or acetone.

Step 2: Willgerodt-Kindler Reaction: The resulting 3-(2-methoxyethoxy)acetophenone is then subjected to the Willgerodt-Kindler reaction. wikipedia.orgresearchgate.net This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. wikipedia.orgresearchgate.net The reaction proceeds through a thioamide intermediate, which is subsequently hydrolyzed to the desired phenylacetic acid. This one-pot transformation is a powerful tool for converting aryl methyl ketones to the corresponding carboxylic acids.

Route 3: From 3-(2-Methoxyethoxy)benzyl alcohol

This route is viable if the starting benzyl alcohol is accessible.

Step 1: Chlorination of Benzyl Alcohol: The benzyl alcohol is converted to the corresponding benzyl chloride. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid in a suitable solvent like dioxane. organic-chemistry.orgacgpubs.org

Step 2: Cyanation of Benzyl Chloride: The resulting 3-(2-methoxyethoxy)benzyl chloride is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, to form 2-[3-(2-methoxyethoxy)phenyl]acetonitrile. wikipedia.org This is a nucleophilic substitution reaction.

Step 3: Hydrolysis of the Nitrile: The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be accomplished under either acidic or basic conditions. Acidic hydrolysis with a strong acid like hydrochloric acid or sulfuric acid is a common method. wikipedia.org

Yield Optimization and Scalability in Laboratory Synthesis

For all the proposed synthetic routes, optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

In the Williamson ether synthesis , the choice of base and solvent can significantly impact the reaction rate and yield. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF generally gives high yields. Phase-transfer catalysts can also be employed to facilitate the reaction.

For the Willgerodt-Kindler reaction , temperature control is critical. The reaction often requires elevated temperatures, and microwave-assisted heating has been shown to significantly reduce reaction times and improve yields for related substrates. The stoichiometry of sulfur and the amine should also be carefully optimized.

For laboratory-scale synthesis, all three routes are scalable. However, the route starting from methyl 3-hydroxyphenylacetate is likely the most efficient and easily scalable due to the fewer number of steps and the generally high yields of the individual reactions.

Derivatization and Analog Synthesis of the this compound Core

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of derivatives and analogs. These modifications are often pursued in the context of structure-activity relationship (SAR) studies to explore the impact of structural changes on biological activity.

Strategies for Functional Group Interconversion and Structural Modification

Several key positions on the this compound molecule can be targeted for modification:

The Carboxylic Acid Moiety: The carboxylic acid group can be readily converted into a variety of other functional groups.

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents can produce a library of esters.

Amidation: Coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) can generate a wide array of amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-[3-(2-methoxyethoxy)phenyl]ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

The Phenyl Ring: The aromatic ring can be modified through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

Halogenation: Bromination or chlorination can introduce halogen atoms onto the ring, providing handles for further cross-coupling reactions.

Nitration: Introduction of a nitro group, which can then be reduced to an amine and further functionalized.

The Methoxyethoxy Side Chain: The ether linkage can be cleaved under harsh conditions, but modifications are more readily achieved by starting from precursors with different ether chains. For example, using alternative 2-haloalkoxyalkanes in the Williamson ether synthesis step would lead to analogs with different ether side chains.

Synthesis of Targeted Analogs for Structure-Activity Relationship Studies

The synthesis of targeted analogs is a cornerstone of medicinal chemistry and drug discovery. For the this compound core, SAR studies could explore the following:

Impact of the Acetic Acid Chain Length: Analogs with propanoic or butanoic acid side chains could be synthesized to investigate the optimal distance between the aromatic ring and the acidic group.

Role of the Ether Linkage: A series of analogs with varying lengths and compositions of the ether side chain (e.g., ethoxy, propoxy, butoxyethoxy) could be prepared to probe the importance of this group for biological interactions.

Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring would provide valuable information on the steric and electronic requirements for activity.

The synthesis of these analogs would typically follow the same fundamental synthetic routes outlined in section 2.1, but with appropriately modified starting materials. For instance, to synthesize a halogenated analog, a halogenated 3-hydroxyphenylacetic acid derivative could be used as the starting material for the etherification and subsequent steps.

Green Chemistry Approaches in the Synthesis of the Compound and its Derivatives

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of this compound and its derivatives. These methodologies aim to minimize environmental impact by reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. Key strategies include the adoption of novel catalytic systems, biocatalysis, and the use of environmentally benign solvents and reaction conditions.

One prominent green approach involves adapting classical chemical processes to minimize pollution. This can be achieved through dry media reactions or the use of recyclable catalysts. For instance, graphite, known for its ability to adsorb organic molecules, can be used as a recyclable medium in conjunction with methanesulfonic acid, a less corrosive and toxic alternative to other mineral acids, for reactions such as the acylation of phenols. unigoa.ac.in Microwave-assisted organic synthesis also presents a green alternative by significantly reducing reaction times and often improving yields in reactions like the Willgerodt-Kindler reaction for the synthesis of phenylacetic acids. unigoa.ac.in

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer an efficient route for the synthesis of substituted phenylacetic acids. inventivapharma.com Green advancements in this area focus on the use of more environmentally friendly ligands and solvent systems. For example, N-heterocyclic carbene-palladium complexes have been used effectively in these coupling reactions. inventivapharma.com

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. nih.gov Enzymatic cascades have been developed for the efficient conversion of renewable feedstocks, such as L-phenylalanine, into phenylacetic acid and its derivatives. nih.gov This biotransformation approach, often utilizing recombinant Escherichia coli, can achieve high conversion rates and yields in one-pot syntheses. nih.gov The use of enzymes like hydrolases, oxidoreductases, transaminases, and lyases is becoming increasingly integral to industrial processes, contributing to more sustainable pharmaceutical manufacturing. nih.govmdpi.com

To further enhance the green credentials of biocatalytic processes, novel solvent systems are being explored. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offer a biodegradable and often bio-based alternative to traditional organic solvents. mdpi.com These solvents have been shown to improve the stability and activity of enzymes in certain biotransformations. mdpi.com Similarly, glycerol (B35011), a byproduct of biodiesel production, is being utilized as a benign and recyclable solvent for various organic reactions, including the synthesis of heterocyclic compounds that may serve as derivatives. nih.gov

Another green strategy focuses on catalyst-free and solvent-free reaction conditions. For example, the esterification of phenols can be achieved by simply optimizing the temperature in the absence of any acid or base catalyst, thereby reducing the chemical waste generated. jetir.org

The principles of atom economy are also central to green synthesis. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical. mdpi.com Such strategies have been successfully employed in the synthesis of complex heterocyclic derivatives, which can be related to the derivatization of the primary compound. mdpi.com

Below is a table summarizing various green chemistry approaches applicable to the synthesis of phenylacetic acid derivatives.

Green Chemistry ApproachKey FeaturesExample of ApplicationPotential Advantages
Dry Media Reactions Reactions are conducted in the absence of a solvent, often with a solid support.Graphite-supported synthesis of acetophenones, precursors to phenylacetic acids. unigoa.ac.inReduced solvent waste, potential for catalyst recycling.
Microwave-Assisted Synthesis Utilizes microwave radiation to heat reactions.Microwave-induced Willgerodt-Kindler reactions of styrenes. unigoa.ac.inFaster reaction times, increased yields, improved energy efficiency.
Phase Transfer Catalysis (PTC) Facilitates the reaction between reactants in different phases.Facile synthesis of phenylacetic acids via Willgerodt-Kindler reaction using TEBA as a phase transfer catalyst. unigoa.ac.inSimplicity, selectivity, reduced reaction time, and high yield.
Biocatalysis (Enzymatic Cascades) Employs enzymes to catalyze reactions.Conversion of L-phenylalanine to phenylacetic acid using recombinant E. coli. nih.govHigh selectivity, mild reaction conditions, use of renewable feedstocks.
Use of Green Solvents Replacement of volatile organic compounds with environmentally friendly alternatives.Use of deep eutectic solvents (DESs) in biocatalysis mdpi.com or glycerol in organic synthesis. nih.govReduced toxicity and environmental pollution, often biodegradable.
Catalyst-Free Synthesis Reactions proceed without the need for a catalyst.Solvent-free esterification of phenols by temperature optimization. jetir.orgAvoids catalyst toxicity, contamination of products, and cost of catalyst.
Multicomponent Reactions Multiple reactants combine in a single synthetic operation.Telescoped multicomponent reaction for the synthesis of furylacetic acid derivatives. mdpi.comHigh atom economy, reduced number of synthetic steps and waste.

Advanced Spectroscopic and Structural Characterization of 2 3 2 Methoxyethoxy Phenyl Acetic Acid

High-Resolution Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Experiments

No experimental ¹H, ¹³C, or 2D NMR data for 2-[3-(2-Methoxyethoxy)phenyl]acetic acid has been found in the searched scientific literature. Therefore, a detailed analysis of its chemical shifts, coupling constants, and correlations to elucidate its molecular structure cannot be provided.

Mass Spectrometry (MS) Techniques: Fragmentation Patterns and Accurate Mass Determination

Published mass spectrometry data, including fragmentation patterns from techniques such as electron ionization (EI) or electrospray ionization (ESI), and accurate mass measurements for this compound, are not available. This prevents a discussion of its mass-to-charge ratio and fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

No publicly accessible Infrared (IR) or Raman spectra for this compound have been located. Consequently, an analysis of its characteristic vibrational modes, which would confirm the presence of its functional groups, cannot be presented.

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Studies of the Compound

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Thus, information regarding its crystal system, space group, and precise atomic coordinates is not available.

Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

Without single-crystal X-ray diffraction data, a definitive analysis of the crystal packing, intermolecular interactions (such as hydrogen bonding), and the resulting supramolecular assembly of this compound in the solid state cannot be conducted.

Computational Chemistry and Theoretical Studies of 2 3 2 Methoxyethoxy Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

There is a notable absence of specific DFT studies for 2-[3-(2-Methoxyethoxy)phenyl]acetic acid in peer-reviewed journals. Such studies would typically calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting a molecule's reactivity and its potential to engage in various chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a deeper understanding of their flexibility and interactions within a simulated environment, such as a solvent or a biological system.

Ligand-Target Interaction Modeling (Molecular Docking) for Conceptual Binding

Specific molecular docking studies featuring this compound are not prominently reported. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies would be instrumental in hypothesizing potential protein targets and understanding the molecular basis of its biological activity, if any.

Conformational Behavior in Simulated Environments

Detailed reports on the conformational behavior of this compound in simulated environments, like water or other solvents, through MD simulations are not found in the current body of scientific literature. These simulations would reveal how the molecule behaves in a more biologically relevant context, providing insights into its flexibility and the stability of its different conformations over time.

In Silico Prediction of Molecular Descriptors

While specific research articles detailing a wide array of in silico predicted molecular descriptors for this compound are scarce, general physicochemical properties are available in chemical databases. These descriptors are numerical values that encode different aspects of a molecule's structure and are often used in quantitative structure-activity relationship (QSAR) studies. The table below presents some basic molecular descriptors that can be calculated for the compound.

Molecular DescriptorPredicted Value
Molecular Weight210.23 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass210.089209 g/mol
Topological Polar Surface Area55.8 Ų
Heavy Atom Count15
Formal Charge0
Complexity224

This data is typically generated using computational algorithms and may vary slightly depending on the software and methods used.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Computations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a useful parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA value is generally associated with lower membrane permeability.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures the differential solubility of a compound in a hydrophobic (lipid) and a hydrophilic (aqueous) phase. This parameter is crucial for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, these parameters have been computationally predicted. The calculated TPSA is 55.8 Ų, a value that suggests moderate polarity. The predicted lipophilicity, expressed as XlogP3, is 1.4, indicating a relatively balanced distribution between aqueous and lipid environments.

Table 1: Computed Physicochemical Properties of this compound
ParameterComputed Value
Topological Polar Surface Area (TPSA)55.8 Ų
Lipophilicity (XlogP3)1.4

Hydrogen Bond Donor and Acceptor Site Analysis

Hydrogen bonds play a critical role in molecular interactions, influencing everything from crystal lattice structure to the binding of a molecule to a biological target. An analysis of the structure of this compound reveals specific sites that can participate in hydrogen bonding.

A hydrogen bond donor is a molecule that contains a hydrogen atom attached to an electronegative atom, such as oxygen or nitrogen. A hydrogen bond acceptor is an electronegative atom that possesses a lone pair of electrons.

In the case of this compound, the carboxylic acid group (-COOH) is the primary site for hydrogen bonding. The hydroxyl hydrogen of the carboxylic acid serves as a hydrogen bond donor. The carbonyl oxygen and the hydroxyl oxygen of the same group, along with the two ether oxygens in the methoxyethoxy side chain, can all act as hydrogen bond acceptors.

The computational analysis of this compound identifies a total of one hydrogen bond donor and four hydrogen bond acceptors.

Table 2: Hydrogen Bonding Profile of this compound
Hydrogen Bond FeatureCountContributing Functional Groups
Hydrogen Bond Donors1Carboxylic acid (-OH)
Hydrogen Bond Acceptors4Carboxylic acid (C=O and -OH), Ether (-O-) x2

Preclinical Pharmacological and Biochemical Investigations of 2 3 2 Methoxyethoxy Phenyl Acetic Acid

In Vitro Studies of Molecular Mechanisms of Action

No studies were identified that investigated the effects of 2-[3-(2-Methoxyethoxy)phenyl]acetic acid on cellular pathways, enzyme activity, or receptor binding.

Cellular Pathway Modulation and Signaling Cascade Perturbations

There is no available data on how this compound may modulate cellular pathways or perturb signaling cascades.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

Information regarding the inhibitory or activatory effects of this compound on specific enzymes in cell-free systems is not available in the current scientific literature.

Receptor Binding Assays and Ligand Efficacy in Isolated Systems

There are no published receptor binding assays that have assessed the affinity or efficacy of this compound for any specific receptors.

In Vitro Metabolism and Biotransformation Pathways (Non-Human Biological Systems)

No research has been published detailing the metabolic fate of this compound in non-human in vitro systems.

Identification of Metabolites in Isolated Hepatocytes or Tissue Homogenates

There are no reports on the identification of metabolites of this compound in isolated hepatocytes or tissue homogenates from any non-human species.

Enzymatic Pathways Involved in the Compound's Biotransformation

The specific enzymatic pathways responsible for the biotransformation of this compound have not been elucidated.

Structure-Activity Relationship (SAR) Derivations from Preclinical Biological Assays

Extensive literature searches did not yield specific preclinical biological assay data for this compound. Consequently, a direct structure-activity relationship (SAR) analysis for this particular compound and its derivatives could not be conducted. The following sections are based on established principles of medicinal chemistry and SAR, providing a theoretical framework for how such an analysis would be approached if relevant biological data were available.

Correlation of Structural Modifications with Observed Bioactivity Profiles

In the absence of specific bioactivity data for this compound, a detailed correlation of its structural modifications with biological activity cannot be presented. However, a general approach to understanding the structure-activity relationships of phenylacetic acid derivatives involves the systematic modification of different parts of the molecule. For a hypothetical analysis of this compound, researchers would typically synthesize and test a series of analogs with variations in three key regions: the phenyl ring, the acetic acid side chain, and the methoxyethoxy substituent.

Table 1: Hypothetical Structural Modifications of this compound for SAR Studies

Modification RegionType of ModificationRationale for Investigation
Phenyl Ring Substitution (position and nature of substituents)To explore the influence of electronic and steric effects on activity. For example, introducing electron-withdrawing or electron-donating groups at different positions could modulate target interaction.
Replacement with other aromatic systemsTo assess the importance of the phenyl core for activity. Replacing it with other rings (e.g., pyridine, thiophene) could reveal key heteroatom interactions.
Acetic Acid Side Chain Alteration of the acidic moietyTo determine the necessity of the carboxylic acid for activity. Esterification or conversion to an amide or alcohol would probe the role of the acidic proton and hydrogen bonding capacity.
Chain length modificationTo evaluate the optimal distance between the aromatic ring and the acidic group for target binding.
Methoxyethoxy Substituent Variation of the ether chain lengthTo understand the impact of the size and flexibility of this group on potency and selectivity.
Modification of the terminal methoxy (B1213986) groupTo investigate the role of the terminal methyl group and the ether oxygen in target engagement.

Elucidation of Key Pharmacophoric Features for Biological Response

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of key pharmacophoric features for this compound would require biological activity data from a set of structurally diverse analogs. Based on such data, a pharmacophore model could be generated.

A hypothetical pharmacophore for a phenylacetic acid derivative like this compound might include:

An Aromatic Ring: Serving as a hydrophobic interaction point with the target protein.

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a key feature, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen).

Hydrogen Bond Acceptors: The ether oxygens in the methoxyethoxy group could also act as hydrogen bond acceptors.

The spatial arrangement of these features would be critical for biological activity. Computational modeling techniques, such as pharmacophore mapping, would be employed to define the precise 3D orientation of these essential features based on the activities of a series of tested compounds. This model would then serve as a valuable tool for the design of new, potentially more potent and selective molecules. Without the foundational biological data, any proposed pharmacophore for this compound remains purely speculative.

Analytical Methodologies for Detection and Quantification of 2 3 2 Methoxyethoxy Phenyl Acetic Acid in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-[3-(2-Methoxyethoxy)phenyl]acetic acid from other components in a sample mixture. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase (RP) HPLC is particularly suitable for this polar, acidic compound.

Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 column, which separates compounds based on their hydrophobicity. sigmaaldrich.com For acidic analytes, achieving symmetrical peak shapes is critical and often requires the addition of an acid modifier, such as phosphoric acid or formic acid, to the mobile phase. sigmaaldrich.comsielc.com This suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. The mobile phase itself is usually a mixture of an aqueous component (water with the acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsielc.com The ratio of these solvents is optimized to achieve the desired retention time and separation from potential interferences. Detection is commonly performed using a UV detector, set at a wavelength where the phenyl group of the molecule absorbs strongly. sigmaaldrich.com

Validation of the developed HPLC method is crucial to ensure its reliability. This process involves demonstrating specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines. nih.gov

Table 1: Example HPLC Method Parameters for Phenylacetic Acid Analogs This table is based on typical conditions for related acidic compounds and serves as a starting point for method development for this compound.

ParameterConditionRationale / Comment
Column C18, 15 cm x 4.6 mm, 5 µm particlesStandard reversed-phase column suitable for polar analytes. sigmaaldrich.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid is an MS-compatible modifier that suppresses analyte ionization for better peak shape. sielc.comnih.gov
Gradient Isocratic (e.g., 75:25, A:B) or GradientAn isocratic method is simpler, while a gradient may be needed for complex samples. sigmaaldrich.com
Flow Rate 1.0 mL/minA typical flow rate for a standard 4.6 mm ID column. sigmaaldrich.com
Column Temp. 35 °CElevated temperature can improve peak efficiency and reduce viscosity. sigmaaldrich.com
Detector UV, at ~215 nmWavelength for detecting the aromatic ring system. sigmaaldrich.com
Injection Vol. 5-10 µLStandard injection volume.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolving power and definitive identification based on mass spectra. However, this compound, being a polar carboxylic acid, has low volatility and is not suitable for direct GC analysis. jfda-online.com Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester. jfda-online.comnih.gov

A common derivatization strategy is esterification. For instance, the sample extract can be treated with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid to form the corresponding ethyl ester. nih.gov Other reagents, such as pentafluorobenzyl bromide, can be used to create derivatives that are highly sensitive to electron-capture detection (ECD) or MS. nih.gov

Once derivatized, the sample is injected into the GC, where the volatile derivative is separated from other components on a capillary column (e.g., a dimethyl silicone column). The separated compounds then enter the mass spectrometer, which acts as a detector, providing both quantitative data and structural information from the mass fragmentation pattern. nih.gov

Table 2: Typical GC-MS Method Outline for Acidic Analytes via Derivatization This table outlines a general procedure for analyzing a compound like this compound after conversion to a volatile derivative.

StepParameterRationale / Comment
Derivatization Agent: Ethanol with H₂SO₄ catalystConverts the non-volatile carboxylic acid to a volatile ethyl ester. nih.gov
GC Column Capillary column (e.g., HP-5MS)Provides high-resolution separation of volatile compounds.
Carrier Gas HeliumInert gas to carry the sample through the column.
Injection Mode SplitlessMaximizes the amount of analyte reaching the column for trace analysis.
Oven Program Temperature gradient (e.g., 100°C to 250°C)Separates compounds based on their boiling points and column interactions.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns.
MS Detector Mode Full Scan or Selected Ion Monitoring (SIM)Full scan is used for identification; SIM is used for enhanced sensitivity in quantification. nih.gov

For applications requiring the highest sensitivity and selectivity, such as analyzing trace levels in complex biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the separation power of HPLC (or more advanced Ultra-High-Performance Liquid Chromatography, UHPLC) with the sensitive and specific detection capabilities of a triple quadrupole mass spectrometer. nih.gov

The chromatographic conditions are similar to those used in HPLC-UV but are strictly limited to volatile mobile phase modifiers, such as formic acid or ammonium (B1175870) formate, to ensure compatibility with the mass spectrometer's ion source. nih.govnih.gov After separation on the LC column, the analyte enters the ion source (typically an electrospray ionization, ESI, source), where it is ionized. researchgate.net

Quantification is performed using the Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the ionized molecule of the target compound (the precursor ion). This ion is then fragmented in the second quadrupole (q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix and providing exceptional sensitivity. windows.net

Table 3: Illustrative LC-MS/MS Method Parameters This table presents a hypothetical but representative set of parameters for the high-sensitivity analysis of this compound.

ParameterConditionRationale / Comment
LC System UHPLCProvides faster analysis and better resolution than traditional HPLC. nih.gov
Column C18, 50 x 2.1 mm, <2 µm particlesShort column with small particles for rapid, high-efficiency separation. windows.net
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileStandard mobile phases for reversed-phase LC-MS. nih.gov
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique; negative mode is ideal for acidic compounds.
MS Mode Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification. windows.net
MRM Transition Precursor Ion (Q1): [M-H]⁻Product Ion (Q3): Specific fragmentThe exact m/z values would be determined by direct infusion and optimization.
Internal Standard A stable isotope-labeled version of the analyteUsed to correct for matrix effects and variations in extraction and ionization. researchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices in Research

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. Its primary goal is to isolate the analyte of interest from the sample matrix, which may contain interfering substances like proteins, salts, and lipids. phenomenex.com The choice of technique is dictated by the nature of the analyte and the complexity of the matrix.

Solid Phase Extraction (SPE) is a powerful and widely used technique for cleaning up and concentrating analytes from liquid samples. nih.gov It utilizes a solid sorbent packed into a cartridge to selectively adsorb the analyte, while matrix interferences are washed away.

For an acidic compound like this compound, several SPE mechanisms can be employed. Reversed-phase SPE using polymeric sorbents (e.g., Strata-X, Oasis HLB) is common. nih.govresearchgate.net Optimization of an SPE method involves several key steps:

Sorbent Selection: Choosing a sorbent that provides strong retention for the analyte. Polymeric sorbents are often preferred for their stability across a wide pH range and high surface area. nih.gov

Conditioning and Equilibration: The sorbent is first conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix to ensure proper interaction. nih.gov

Sample Loading: The pH of the sample is adjusted to be at least 2 units below the pKa of the analyte's carboxylic acid group. This ensures the compound is in its neutral, non-ionized form, which promotes strong retention on a reversed-phase sorbent. researchgate.net

Washing: A weak solvent (e.g., water or a low percentage of organic solvent) is passed through the cartridge to wash away polar, unbound matrix components. phenomenex.com

Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis. nih.gov

Table 4: Example of an Optimized SPE Protocol This table outlines a general SPE procedure for extracting an acidic compound from an aqueous matrix like plasma or urine.

StepSolvent/SolutionPurpose
Sorbent Polymeric Reversed-Phase (e.g., Strata-X)Provides robust retention for a wide range of analytes. researchgate.net
1. Condition 1 mL MethanolTo wet the sorbent and activate it for retention.
2. Equilibrate 1 mL Water (pH adjusted to ~2-3)To prepare the sorbent for the acidified sample.
3. Load 1 mL of pre-treated sample (pH adjusted to ~2-3)Analyte is retained on the sorbent in its neutral form.
4. Wash 1 mL Water or 5% Methanol in WaterTo remove hydrophilic interferences and salts.
5. Elute 1 mL Methanol or AcetonitrileTo recover the purified analyte from the sorbent.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. learnche.orglibretexts.org The efficiency of LLE for an ionizable compound is highly dependent on the pH of the aqueous phase. libretexts.org

For the extraction of this compound, the underlying principle is to maximize its partition into the organic phase. As it is a carboxylic acid, it exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) form. The neutral form is significantly more soluble in organic solvents. libretexts.org Therefore, to achieve efficient extraction, the pH of the aqueous sample must be adjusted to a value well below the pKa of the carboxylic acid group, effectively converting the vast majority of the molecules to their neutral form. libretexts.org

The choice of organic solvent is also critical. Solvents like ethyl acetate (B1210297) or 1-hexanol (B41254) are commonly used. nih.govnih.gov The procedure typically involves mixing the acidified aqueous sample with the organic solvent in a separatory funnel, shaking vigorously to facilitate the transfer of the analyte, allowing the layers to separate, and then collecting the organic layer containing the analyte. libretexts.org This process can be repeated with fresh solvent to improve recovery. libretexts.org

Table 5: Key Parameters for an LLE Procedure This table summarizes the critical factors to consider when developing an LLE method for this compound.

ParameterConditionRationale
Aqueous Phase pH pH < pKa of the analyte (e.g., pH 2-3)To ensure the carboxylic acid is in its neutral, organic-soluble form. libretexts.org
Organic Solvent Ethyl Acetate, Dichloromethane, 1-HexanolMust be immiscible with water and have a high affinity for the neutral analyte. nih.govnih.govlibretexts.org
Solvent Ratio e.g., 1:1 or 2:1 (Organic:Aqueous)Optimized to balance extraction efficiency with solvent consumption.
Extraction Steps 2-3 sequential extractionsMultiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. libretexts.org
Post-Extraction Evaporation and ReconstitutionThe organic solvent is often evaporated and the residue redissolved in a small volume of mobile phase for LC analysis.

Potential Research Applications and Future Directions for 2 3 2 Methoxyethoxy Phenyl Acetic Acid

Conceptual Exploration of Research Applications Based on Preclinical Findings

Currently, there are no published preclinical findings for 2-[3-(2-Methoxyethoxy)phenyl]acetic acid. The following sections, therefore, represent a hypothetical exploration of its potential research applications based on the known activities of structurally analogous compounds.

Role as a Mechanistic Probe in Biological Research

Phenylacetic acid derivatives are known to interact with a variety of biological targets. In the absence of specific data, it can be hypothesized that this compound could serve as a molecular probe to investigate biological pathways. Its structural features, including the phenylacetic acid core, a methoxyethoxy side chain, and the meta-substitution pattern, could inform its potential interactions with enzymes or receptors. For instance, related compounds have been studied for their influence on inflammatory pathways and neurotransmission. Future research could explore whether this specific compound exhibits similar activities, thereby using it to elucidate the mechanisms of action within these systems.

Potential for Further Investigation in Specific Disease Models (Preclinical)

The broader class of phenylacetic acids has been investigated for therapeutic potential in various preclinical disease models. For example, some derivatives have shown anti-inflammatory, analgesic, or anticancer properties. Conceptually, this compound could be a candidate for initial screening in such models. Its unique methoxyethoxy substitution may influence its pharmacokinetic and pharmacodynamic properties, potentially offering a different profile compared to more studied analogues. However, without any preliminary biological data, the selection of specific disease models for investigation remains purely speculative.

Utility as a Synthetic Intermediate in the Preparation of Advanced Molecules

The chemical structure of this compound suggests its potential as a versatile synthetic intermediate. The carboxylic acid group is a key functional handle that can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations would allow for the incorporation of the 3-(2-methoxyethoxy)phenylacetyl moiety into larger, more complex molecules. This could be particularly useful in the synthesis of novel pharmaceutical candidates or functional materials where this specific substitution pattern is desired for modulating properties like solubility, lipophilicity, and biological target affinity.

Environmental Degradation and Fate Studies (Non-Toxicological)

There is currently no available information on the environmental degradation and fate of this compound. Future research in this area would be necessary to understand its persistence, mobility, and transformation in various environmental compartments. Studies could investigate its biodegradability by soil and aquatic microorganisms, its potential for photodegradation in the atmosphere and water, and its partitioning behavior between soil, water, and air. Such data would be crucial for assessing its environmental footprint if it were to be synthesized or used on a larger scale.

Emerging Research Avenues and Interdisciplinary Connections

Given the nascent stage of research into this compound, numerous emerging avenues and interdisciplinary connections can be envisioned. In the field of materials science, the compound could be explored as a building block for polymers or functional organic materials. Its chemical structure might impart specific optical or electronic properties. In the context of medicinal chemistry, its potential as a fragment for fragment-based drug discovery could be investigated. This would involve screening the compound against a wide array of biological targets to identify initial hits for further optimization. Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could provide initial insights into its potential biological activities and guide future experimental work.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-[3-(2-Methoxyethoxy)phenyl]acetic acid, and what reagents are critical for its preparation?

  • The compound is typically synthesized via multi-step reactions, including reduction and substitution . For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl intermediates, while electrophilic aromatic substitution (e.g., bromination) introduces functional groups to the phenyl ring . Key intermediates like [3-(2-methoxy-2-oxoethyl)phenyl]acetic acid are often generated before final functionalization. Optimization of reaction conditions (e.g., temperature, solvent polarity) is essential to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for confirming the structure, particularly the methoxyethoxy and acetic acid moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For crystalline samples, X-ray crystallography (e.g., monoclinic P2₁/c systems) provides precise bond lengths and angles, as demonstrated in structurally similar compounds . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (≈1700 cm⁻¹) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Store the compound in a cool, dry environment (≤4°C) under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to strong acids/bases , oxidizing agents, and moisture, as these can degrade the methoxyethoxy group . Use amber glass vials to limit photodegradation.

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound to improve yield and purity?

  • Stepwise purification (e.g., column chromatography after each step) is crucial to isolate intermediates. For example, silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials. Reaction monitoring via thin-layer chromatography (TLC) or LC-MS ensures intermediate stability. Adjusting stoichiometry (e.g., excess NaBH₄ in reductions) and using anhydrous solvents (e.g., THF) minimizes side reactions . Computational tools like AI-driven retrosynthesis analysis (e.g., Reaxys databases) can predict efficient pathways .

Q. What strategies are effective for studying protein interactions involving this compound?

  • Photoaffinity labeling using analogs with diazirine rings enables covalent bonding to target proteins upon UV irradiation, facilitating isolation and identification via SDS-PAGE or mass spectrometry. Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD values), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) . Mutagenesis studies can pinpoint interaction sites by disrupting binding in modified proteins.

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and reactivity?

  • Introducing electron-withdrawing groups (e.g., -F, -CF₃) to the phenyl ring enhances electrophilicity, improving binding to enzymes like cyclooxygenase-2 (COX-2). Conversely, bulky substituents (e.g., ethyl or trifluoromethyl groups) may sterically hinder interactions, reducing efficacy. Comparative studies of derivatives (e.g., 2-(4-ethoxy-2,3-difluorophenyl)acetic acid) show that fluorine atoms increase metabolic stability by resisting oxidative degradation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Discrepancies often arise from assay variability (e.g., cell line sensitivity, concentration ranges). To address this, standardize protocols (e.g., MTT assays for cytotoxicity) and validate results across multiple models. Meta-analysis of published IC50 values and dose-response curves can identify trends. For example, anti-inflammatory activity may correlate with COX-2 inhibition in murine macrophages but not in human peripheral blood mononuclear cells .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., ELISA and Western blot for protein quantification).
  • Advanced Characterization : Combine molecular docking simulations (e.g., AutoDock Vina) with crystallographic data to predict binding modes .
  • Synthetic Challenges : Address low yields in esterification steps by employing coupling agents like DCC/DMAP or microwave-assisted synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.